

An In-depth Technical Guide on the Biological Activity of Ketamine Stereoisomers

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Compound of Interest

Compound Name: (E)-Aktiv

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This guide provides a detailed examination of the stereoisomers of ketamine, (S)-ketamine (esketamine) and (R)-ketamine (arketamine). It synthesizes data on their distinct pharmacological profiles, mechanisms of action, and clinical implications, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction to Ketamine and its Stereochemistry

Ketamine is a dissociative anesthetic that has garnered significant attention for its rapid-acting antidepressant effects.^{[1][2]} It is a chiral molecule and exists as a racemic mixture of two enantiomers: (S)-ketamine and (R)-ketamine.^{[1][3]} These stereoisomers, while mirror images of each other, exhibit notable differences in their binding affinities to various receptors, leading to distinct pharmacological activities, therapeutic effects, and side-effect profiles.^{[2][4]} (S)-ketamine, commercially known as esketamine, has been approved by the FDA for treatment-resistant depression.^{[4][5]} (R)-ketamine, or arketamine, is currently under investigation and shows promise as a potent antidepressant with a potentially more favorable side-effect profile.^{[1][6][7]}

Pharmacodynamics and Mechanisms of Action

The primary mechanism of action for ketamine is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity.^{[3][8]} However, the stereoisomers display different affinities for the NMDA receptor

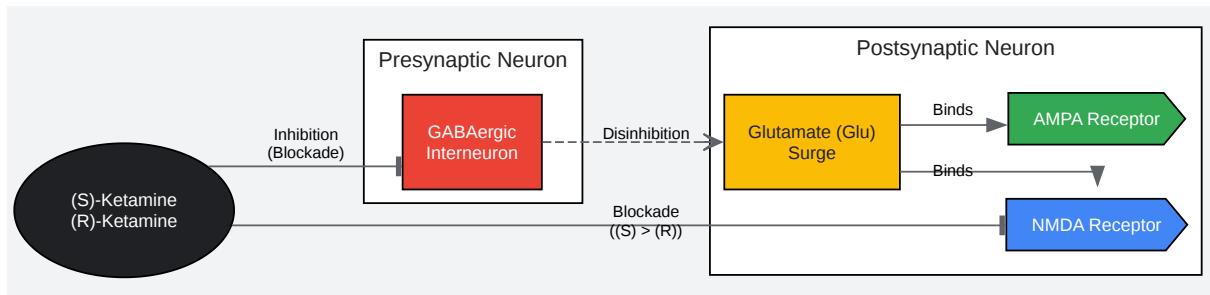
and engage with other receptor systems to varying degrees, leading to divergent downstream signaling cascades.

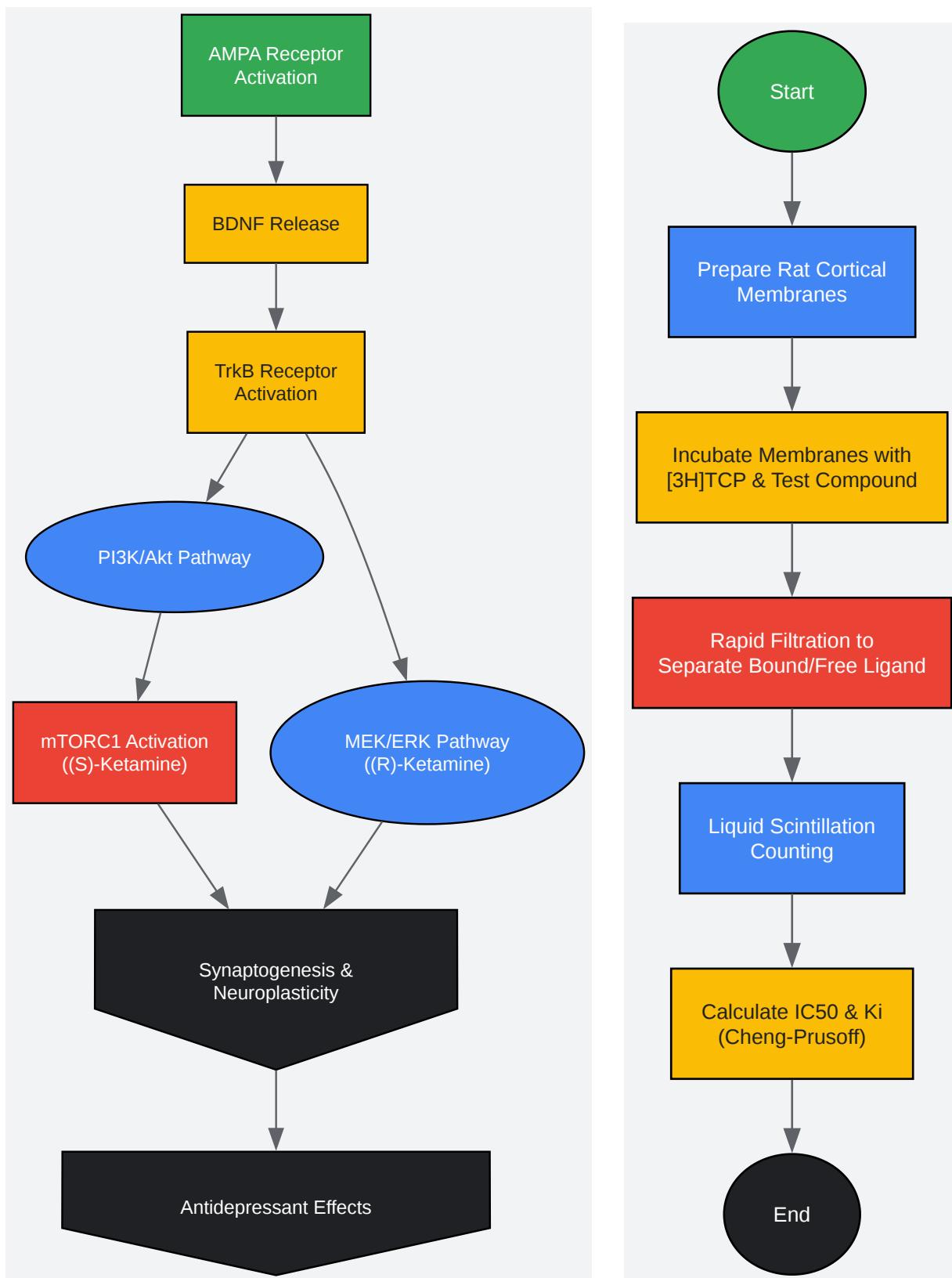
(S)-Ketamine (Esketamine): (S)-ketamine has a 3- to 4-fold greater affinity for the NMDA receptor than (R)-ketamine.^{[1][3]} This potent NMDA receptor blockade is thought to be responsible for its more pronounced anesthetic, analgesic, and psychotomimetic effects.^[3] The antidepressant action of (S)-ketamine is hypothesized to involve the disinhibition of GABAergic interneurons, leading to a surge in glutamate release.^[1] This glutamate surge preferentially activates α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering the release of brain-derived neurotrophic factor (BDNF).^[1] BDNF then activates the Tropomyosin receptor kinase B (TrkB) and the mammalian target of rapamycin (mTOR) signaling pathway, promoting synaptogenesis and neuroplasticity, which are believed to underlie its rapid antidepressant effects.^{[1][9][10]}

(R)-Ketamine (Arketamine): Although (R)-ketamine is a less potent NMDA receptor antagonist, preclinical studies suggest it may have more potent and longer-lasting antidepressant effects than (S)-ketamine.^{[1][10][11][12]} The mechanisms underlying (R)-ketamine's effects are still under investigation but appear to be less reliant on direct NMDA receptor antagonism.^[3] Evidence suggests that (R)-ketamine may also modulate AMPA receptor signaling and BDNF-TrkB pathways, but potentially through different downstream effectors than (S)-ketamine.^{[1][10]} Some studies suggest a greater role for the mitogen-activated protein kinase/extracellular signal-regulated kinase (MEK/ERK) pathway in the antidepressant actions of (R)-ketamine.^[9] Furthermore, (R)-ketamine has a higher affinity for the sigma-1 receptor, which may contribute to its anti-inflammatory and neuroprotective properties.^[13]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in the action of ketamine stereoisomers.



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